molecular formula C11H21N B8316129 1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine

1-Isobutyl-4,4-dimethyl-1,2,3,4-tetrahydropyridine

Cat. No. B8316129
M. Wt: 167.29 g/mol
InChI Key: PIQZRMVGCDLGTC-UHFFFAOYSA-N
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Patent
US05637718

Procedure details

A solution of 1-(2-Methylpropyl)-4,4-dimethylpiperidine (13.0 g, 0.077 mol) and mercuric acetate (98.8 g, 0.31 mol, 4 molar equivalent) in 5% aqueous acetic acid (300 ml) was boiled for 2.5 hours. On cooling, the white solid (mercurous acetate) was filtered-off, and the filtrate was treated repeatedly with hydrogen sulphide gas (3×), each time the mixture was filtered through a celite pad, the final filtrate made basic to pH 10 with K2CO3. The aqueous layer was extracted with ether (3×100 ml), and the combined organic layers dried over anhydrous MgSO4, concentrated and distilled to give the product, 1-(2-methylpropyl)-4,4-dimethyl-1,4,5,6-tetrahydropyridine, 7.1 g (55%), b.p. 50°-53° C. (2 mmHg). 1HNMR (CDCl3) δ5.73 (IH, d), 4.05 (1H, d), 2.88 (2H, t), 2.55 (2H, d), 1.80 (1H, m), 1.55 (2H, t), 0.95 (6H, s), and 0.85 (6H, d).
Name
1-(2-Methylpropyl)-4,4-dimethylpiperidine
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
98.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
mercurous acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[CH2:3][N:4]1[CH2:9][CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5]1.S>C(O)(=O)C>[CH3:1][CH:2]([CH3:12])[CH2:3][N:4]1[CH2:9][CH2:8][C:7]([CH3:10])([CH3:11])[CH:6]=[CH:5]1

Inputs

Step One
Name
1-(2-Methylpropyl)-4,4-dimethylpiperidine
Quantity
13 g
Type
reactant
Smiles
CC(CN1CCC(CC1)(C)C)C
Name
mercuric acetate
Quantity
98.8 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
mercurous acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
each time the mixture was filtered through a celite pad
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC(CN1C=CC(CC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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